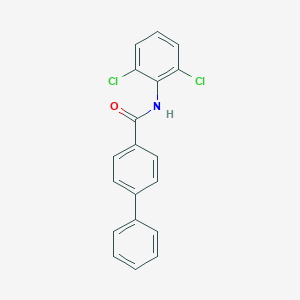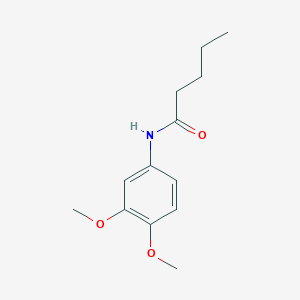
N-(3,4-dimethoxyphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)pentanamide, commonly known as DMPA, is a chemical compound that belongs to the class of amides. It is a white crystalline solid with a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol. DMPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of DMPA is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels in the central nervous system. DMPA has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of seizures. It has also been reported to inhibit the activity of voltage-gated sodium channels, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects
DMPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, leading to the reduction of inflammation. DMPA has also been shown to reduce the levels of oxidative stress markers, such as MDA and ROS, leading to the protection of cells from oxidative damage. Moreover, DMPA has been reported to enhance the levels of antioxidant enzymes, such as SOD and CAT, leading to the enhancement of cellular defense mechanisms.
実験室実験の利点と制限
DMPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar biological activities. However, DMPA has some limitations, including its low solubility in water, which can limit its use in aqueous-based assays. Moreover, DMPA has a relatively short half-life, which can limit its use in in vivo experiments.
将来の方向性
There are several future directions for the research on DMPA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the structure-activity relationship of DMPA to identify more potent and selective analogs. Moreover, the potential use of DMPA as a scaffold for the development of new drugs targeting various diseases, such as cancer and Alzheimer's disease, should be further explored. Finally, the in vivo efficacy and safety of DMPA should be investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)pentanamide, or DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, drug discovery, and neuroscience. Its synthesis method has been optimized and improved over the years, leading to high yields and purity of the final product. DMPA has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of DMPA involves the reaction between 3,4-dimethoxybenzaldehyde and 1-pentanamine in the presence of a suitable catalyst and solvent. The reaction proceeds through a condensation reaction, followed by a reduction step, resulting in the formation of DMPA. This synthesis method has been optimized and improved over the years, leading to high yields and purity of the final product.
科学的研究の応用
DMPA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DMPA has also been investigated for its potential use as a scaffold for the development of new drugs targeting various diseases, such as cancer and Alzheimer's disease.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO3/c1-4-5-6-13(15)14-10-7-8-11(16-2)12(9-10)17-3/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChIキー |
LKTACGFAIMHOTC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)OC)OC |
正規SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





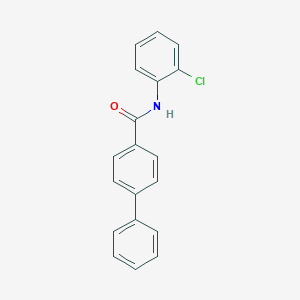
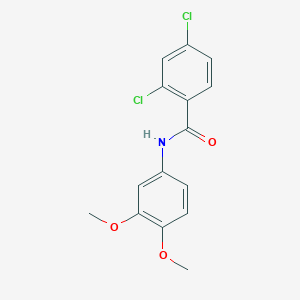
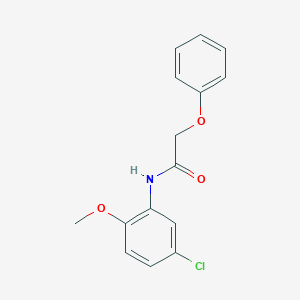
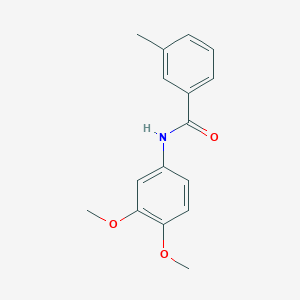
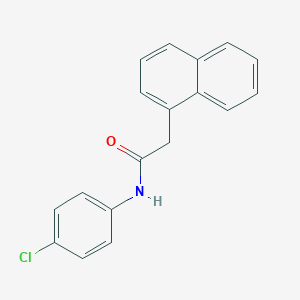
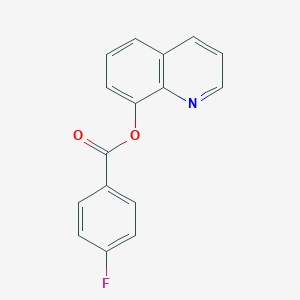
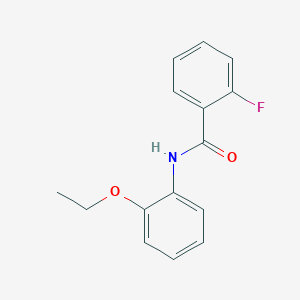

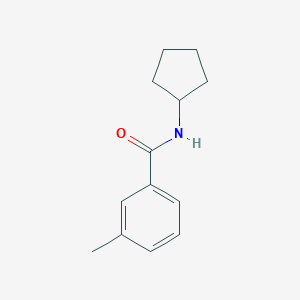
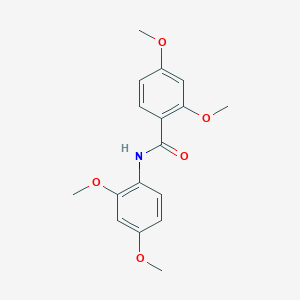
![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)
